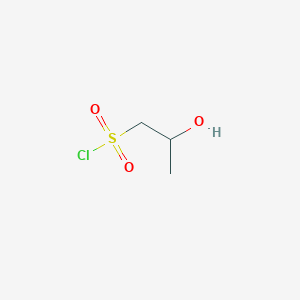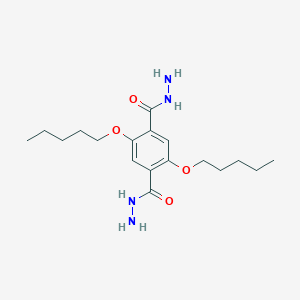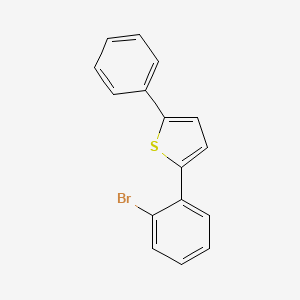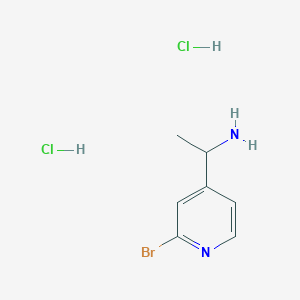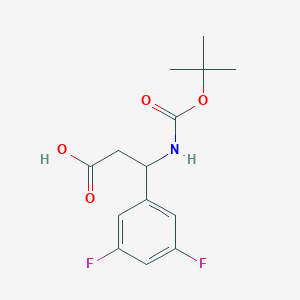
3-((Tert-butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((Tert-butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a difluorophenyl group attached to the propanoic acid backbone. This compound is often used in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Tert-butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic substitution reaction using a suitable difluorophenyl halide.
Formation of the Propanoic Acid Backbone: The propanoic acid backbone is formed through a series of reactions, including alkylation and oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, chromatography, and recrystallization are used to purify the final product.
化学反応の分析
Types of Reactions
3-((Tert-butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The difluorophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halides, acids, and bases are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation may yield carboxylic acids or ketones.
Reduction: Reduction may yield alcohols or amines.
Substitution: Substitution may yield various substituted aromatic compounds.
科学的研究の応用
3-((Tert-butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-((Tert-butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The tert-butoxycarbonyl group provides stability and protection to the amino group, allowing the compound to participate in various biochemical reactions. The difluorophenyl group enhances the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
3-((Tert-butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar structure but lacks the difluorophenyl group.
3-((Tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid: Contains a single fluorine atom instead of two.
3-((Tert-butoxycarbonyl)amino)-3-(3,5-dichlorophenyl)propanoic acid: Contains chlorine atoms instead of fluorine.
Uniqueness
The presence of the difluorophenyl group in 3-((Tert-butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid imparts unique properties, such as increased lipophilicity and enhanced binding affinity towards specific molecular targets. This makes it particularly useful in the design of pharmaceuticals and other biologically active compounds.
特性
分子式 |
C14H17F2NO4 |
|---|---|
分子量 |
301.29 g/mol |
IUPAC名 |
3-(3,5-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)8-4-9(15)6-10(16)5-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19) |
InChIキー |
RYCRCZJICXQXBP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC(=C1)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B12504798.png)
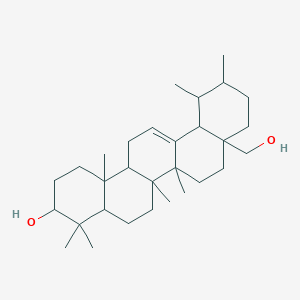

![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 6-methoxypyridine-3-carboxylate](/img/structure/B12504816.png)
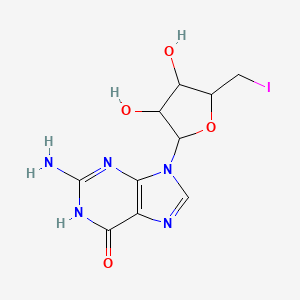
![1,2-Dimethyl-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12504821.png)
![Benzo[d][1,3]dioxole-5-sulfonyl fluoride](/img/structure/B12504824.png)

